Benzenecarboximidamide;formic acid
Description
Properties
IUPAC Name |
benzenecarboximidamide;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.CH2O2/c8-7(9)6-4-2-1-3-5-6;2-1-3/h1-5H,(H3,8,9);1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDVHGNPNPEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Benzenecarboximidamide; formic acid has been investigated for its potential in drug development, particularly as a pharmacological agent.
- Antithrombotic Agents : Research indicates that derivatives of benzenecarboximidamide can act as inhibitors of thrombin, a key enzyme in the coagulation cascade. These compounds are being studied for their potential to prevent thrombosis and related cardiovascular diseases .
- Pain Management : Some studies have explored the use of benzenecarboximidamide derivatives as analgesics, targeting specific receptors to alleviate pain without the side effects associated with traditional opioids .
- Cancer Treatment : The compound has shown promise in inhibiting certain cancer cell lines, suggesting its potential role in oncological therapies. Ongoing research aims to elucidate its mechanism of action and efficacy in clinical settings .
Agricultural Applications
The use of benzenecarboximidamide; formic acid extends into agriculture, particularly in pest control and crop protection.
- Fungicides : Formic acid is known for its fungicidal properties. When combined with benzenecarboximidamide, it enhances the efficacy of certain fungicides against fungal pathogens affecting crops. This combination has been tested for its effectiveness in controlling diseases like powdery mildew and rust .
- Preservatives : In livestock feed, formic acid acts as a preservative, maintaining nutrient quality and preventing spoilage. The addition of benzenecarboximidamide could further enhance these properties by providing additional antimicrobial action against spoilage organisms .
Chemical Manufacturing Applications
In industrial chemistry, the combination of benzenecarboximidamide and formic acid serves multiple roles:
- Synthesis Intermediates : This compound can be utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical manufacturing where precise chemical transformations are required .
- Catalysis : The unique properties of formic acid make it an effective solvent and reagent in catalytic processes. Its ability to donate protons facilitates various reactions, including esterification and amidation reactions involving benzenecarboximidamide .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Antithrombotic agents | Prevents thrombosis |
| Pain management | Reduced side effects | |
| Cancer treatment | Inhibits cancer cell growth | |
| Agriculture | Fungicides | Effective against crop diseases |
| Feed preservatives | Maintains nutritional quality | |
| Chemical Manufacturing | Synthesis intermediates | Enhances production efficiency |
| Catalysis | Facilitates chemical reactions |
Case Study 1: Antithrombotic Activity
A study published in a peer-reviewed journal evaluated the thrombin-inhibiting activity of various benzenecarboximidamide derivatives. Results indicated that certain modifications significantly enhanced potency compared to existing anticoagulants, paving the way for new therapeutic options in cardiovascular medicine .
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing benzenecarboximidamide; formic acid demonstrated a marked reduction in fungal infections compared to untreated controls. The results suggested that this combination could be a viable alternative to synthetic fungicides, promoting sustainable agricultural practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenecarboximidamide and Related Amidines
Structural and Functional Analogues
- Basicity : The benzene ring in benzamidine stabilizes the protonated form via resonance, enhancing basicity compared to aliphatic amidines like acetamidine.
- Applications : Benzamidine derivatives are pivotal in enzyme inhibition, whereas acetamidine is less commonly used due to weaker binding .
Regulatory Considerations
N-Hydroxy-4-nitro-benzenecarboximidamide (CAS 1613-86-1) is regulated under §721.10164 for significant new uses, highlighting toxicity concerns .
Formic Acid and Related Carboxylic Acids
Comparative Physicochemical Properties
- Acidity : Formic acid > Benzoic acid > Acetic acid, influenced by substituent effects (electron-withdrawing vs. donating groups) .
- Reducing Ability : Unique to formic acid among simple carboxylic acids, enabling applications in redox reactions and hydrogen storage .
Thermochemical and Kinetic Behavior
Formic acid exhibits a heat capacity (Cp,gas) ranging from 33.26 J/mol·K at 50 K to 99.02 J/mol·K at 1500 K, with entropy increasing with temperature . Its gas-phase basicity (710.3 kJ/mol) and proton affinity (742.0 kJ/mol) are critical in ion-molecule reactions .
Benzenecarboximidamide in Biochemistry
Formic Acid in Industrial Chemistry
- Leather Processing : Reduces chromium(VI) to chromium(III), minimizing environmental toxicity .
Preparation Methods
Reaction Protocol
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Reagents : Benzamidine (1.0 equivalent) is dissolved in anhydrous methanol or ethanol under nitrogen atmosphere.
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Acid Addition : Formic acid (1.05 equivalents) is added dropwise at 0–5°C to minimize exothermic heat generation.
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Crystallization : The mixture is stirred for 2 hours, followed by solvent evaporation under reduced pressure. The residual solid is recrystallized from a 1:1 ethanol-water mixture to yield colorless crystals.
Yield and Purity
-
Yield : 85–92% (dependent on solvent polarity and crystallization efficiency).
-
Purity : >98% (verified by HPLC and H NMR spectroscopy).
In Situ Synthesis via Transfer Hydrogenation
This method leverages formic acid as both a hydrogen donor and protonating agent during the reduction of nitrobenzamidine precursors. The approach is exemplified in the synthesis of diminazene diaceturate, where formic acid facilitates the reduction of p-nitro benzamidoxime to p-amino benzamidine.
Stepwise Procedure
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Substrate Preparation : p-Nitro benzamidoxime (125 g) is suspended in methanol (1.35 L) with palladium on charcoal (2.5 g).
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Hydrogenation : Formic acid (90 g) is added, and the mixture is heated to 60°C under nitrogen. The nitro group is reduced to an amine via transfer hydrogenation, with formic acid serving as the hydrogen source.
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Salt Formation : Post-reduction, concentrated hydrochloric acid is typically added to precipitate the dihydrochloride salt. Substituting HCl with formic acid at this stage yields the benzamidinium formate complex.
Critical Parameters
-
Temperature : Optimal reduction occurs at 60–80°C; higher temperatures degrade the catalyst.
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Catalyst Loading : 2% palladium on charcoal ensures complete conversion within 3–5 hours.
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Yield : 78–85% (isolated as the formate salt after recrystallization).
Multi-Step Synthesis Involving Formic Acid as a Solvent
Formic acid’s dual role as a solvent and reagent is demonstrated in the preparation of macrocyclic compounds like Macropa-NH2 trifluoroacetate. While the exact protocol for this compound is proprietary, analogous pathways involve:
Key Synthetic Steps
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Cyclization : Benzamidine derivatives are condensed with formic acid under reflux to form macrocyclic intermediates.
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Purification : Crude products are purified via column chromatography (silica gel, methanol:ethyl acetate eluent) and precipitated using anti-solvents.
Industrial Scalability
-
Batch Size : Pilot-scale reactions (10–50 kg) maintain yields >80%.
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Quality Control : FT-IR and mass spectrometry confirm the absence of unreacted starting materials.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Neutralization | Simple, high purity | Requires pure benzamidine feedstock | 85–92% |
| Transfer Hydrogenation | In situ salt formation; scalable | Catalyst cost and recycling challenges | 78–85% |
| Multi-Step Synthesis | Applicable to complex derivatives | Labor-intensive purification steps | 70–80% |
Mechanistic Insights and Optimization
Acid-Base Dynamics
The equilibrium between benzamidine () and formic acid () is governed by:
Stoichiometric excess of formic acid (5–10%) shifts equilibrium toward salt formation.
Q & A
Basic Research Questions
Q. How can formic acid emissions from heritage materials (e.g., wood, paper) be quantified under controlled laboratory conditions?
- Methodological Answer : Use emission chamber tests under standardized temperature (23°C) and relative humidity (50% RH) to measure area-specific emission rates (SERa). Ion chromatography (IC) or gas chromatography-mass spectrometry (GC-MS) can quantify formic acid concentrations. For example, SERa values for wood ranged from 145–303 µg m⁻² h⁻¹, while paper samples emitted 10–33 µg m⁻² h⁻¹ under these conditions . Lowering temperature to 10°C reduces emissions by 2–4×, and reducing RH to 20% halves emissions .
Q. What experimental approaches are used to determine the pH-dependent reactivity of formic acid in aqueous solutions?
- Methodological Answer : Prepare formic acid solutions at varying concentrations (e.g., 0.01–0.1 mol dm⁻³) and measure pH using a calibrated electrode. For instance, 0.1 M formic acid has a pH of 2.37, increasing to 2.87 when diluted to 0.01 M. Use the Henderson-Hasselbalch equation with a pKa of 3.75 to model dissociation behavior .
Q. How is benzoic acid synthesized from benzene derivatives, and what intermediates are involved?
- Methodological Answer : A common route involves bromobenzene conversion to a Grignard reagent (phenylmagnesium bromide), followed by reaction with CO₂ to form benzoic acid. Intermediate steps include the formation of benzamide (via benzyl chloride) and hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can experimental designs account for confounding factors when analyzing formic acid emissions in mixed VOC environments?
- Methodological Answer : Conduct parallel control experiments with empty chambers to baseline VOC levels. Use statistical source apportionment (e.g., principal component analysis) to differentiate emissions from target materials (e.g., paper) versus background sources (e.g., adhesives, paints). For example, acetic acid emissions from paper cannot be uniquely attributed to degradation due to overlapping sources like fiberboards .
Q. What strategies optimize the separation of formic acid from co-emitted VOCs in analytical workflows?
- Methodological Answer : Employ thermal desorption (TD) coupled with GC-MS for high sensitivity. Use selective ion monitoring (SIM) for formic acid (m/z 46, 29) to minimize interference. Validate with ion chromatography for cross-method consistency .
Q. How do temperature and humidity gradients affect the long-term stability of benzenecarboximidamide in composite materials?
- Methodological Answer : Design accelerated aging studies with climatic chambers cycling between 10–23°C and 20–50% RH. Monitor degradation products (e.g., via HPLC or NMR) and correlate with environmental parameters. For analogs like cellulose acetate, acetic acid off-gassing increases exponentially with temperature, suggesting similar sensitivity for benzenecarboximidamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
